Pyrido[4,3-d]pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-phenyl-2-[(3-pyridinylmethyl)thio]-6-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-
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Overview
Description
Pyrido[4,3-d]pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-phenyl-2-[(3-pyridinylmethyl)thio]-6-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[4,3-d]pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-phenyl-2-[(3-pyridinylmethyl)thio]-6-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrido[4,3-d]pyrimidin-4(3H)-one core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the phenyl and pyridinylmethyl groups through nucleophilic substitution reactions.
Thioether Formation: Incorporation of the thioether linkage using thiol reagents.
Benzimidazole Synthesis: Formation of the benzimidazole ring through condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions may target the nitro groups if present in the benzimidazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of novel materials with unique electronic or optical properties.
Biology and Medicine
Biological Probes: Use as a probe in biochemical assays to study molecular interactions.
Industry
Chemical Industry: Use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of Pyrido[4,3-d]pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-phenyl-2-[(3-pyridinylmethyl)thio]-6-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Pyrido[4,3-d]pyrimidin-4(3H)-one Derivatives: Compounds with similar core structures but different substituents.
Benzimidazole Derivatives: Compounds with variations in the benzimidazole ring.
Uniqueness
The uniqueness of Pyrido[4,3-d]pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-phenyl-2-[(3-pyridinylmethyl)thio]-6-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]- lies in its specific combination of functional groups and heterocyclic rings, which confer unique chemical and biological properties.
Biological Activity
Pyrido[4,3-d]pyrimidin-4(3H)-one derivatives exhibit a range of biological activities, particularly in the fields of oncology and enzymatic inhibition. This article synthesizes current research findings on the biological activity of the compound Pyrido[4,3-d]pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-phenyl-2-[(3-pyridinylmethyl)thio]-6-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]- , highlighting its anticancer potential and enzymatic interactions.
Overview of Biological Activity
The pyrido[4,3-d]pyrimidine scaffold is known for its diverse pharmacological properties. Recent studies indicate that derivatives of this compound possess significant anticancer activity and can act as inhibitors for various enzymes involved in cancer progression.
Anticancer Activity
- Mechanism of Action : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers. In vitro studies demonstrated that certain derivatives exhibited IC50 values as low as 0.099 µM against wild-type EGFR and 0.123 µM against the mutant form (EGFR T790M), indicating potent inhibitory effects on cell proliferation in cancer cell lines such as PC-3 and MCF-7 .
- Cytotoxic Effects : Compounds derived from this scaffold have been evaluated for their cytotoxicity against various cancer cell lines. For instance, specific derivatives showed IC50 values ranging from 7.23 to 16.2 μM against A-549 lung cancer cells, comparable to established chemotherapeutics like erlotinib (IC50 = 6.53 μM) .
- Apoptosis Induction : The compound has been observed to induce apoptosis in cancer cells through mechanisms involving caspase activation. Notably, one derivative led to a 5.3-fold increase in caspase-3 levels in treated PC-3 cells, suggesting a strong apoptotic response .
Enzymatic Inhibition
The pyrido[4,3-d]pyrimidine derivatives also demonstrate inhibitory effects on histone demethylases:
- JmjC Histone Demethylases : Certain derivatives have been identified as potent inhibitors of JmjC histone demethylases (KDMs), specifically KDM4 and KDM5 subfamilies. These enzymes play critical roles in epigenetic regulation and cancer progression .
- Selectivity and Binding : Structure-based design has allowed for the optimization of these compounds to enhance their selectivity towards specific KDMs while maintaining cellular permeability, making them promising candidates for further development in cancer therapy .
Metabolic Stability
Research indicates that the metabolic profile of pyrido[4,3-d]pyrimidin-4(3H)-one derivatives is influenced by aldehyde oxidase (AO) activity:
- Metabolism Studies : One study noted that certain compounds exhibited moderate clearance in mouse liver microsomes but were rapidly metabolized in vivo due to AO activity. Modifications at the C2 position significantly reduced AO substrate characteristics, enhancing metabolic stability .
Summary of Findings
Activity | Details |
---|---|
EGFR Inhibition | IC50 values: Wild-type EGFR 0.099 µM; Mutant EGFR T790M 0.123 µM |
Cytotoxicity | Effective against A-549 (IC50 range: 7.23 - 16.2 μM); Comparable to erlotinib |
Apoptosis Induction | Significant increase in caspase-3 levels (5.3-fold) |
Histone Demethylase Inhibition | Potent against KDM4 and KDM5; structure-based optimization for selectivity |
Metabolic Stability | Reduced AO substrate characteristics with C2 modifications |
Properties
Molecular Formula |
C27H21F3N6OS |
---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
3-phenyl-2-(pyridin-3-ylmethylsulfanyl)-6-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C27H21F3N6OS/c28-27(29,30)18-8-9-22-23(13-18)33-25(32-22)35-12-10-21-20(15-35)24(37)36(19-6-2-1-3-7-19)26(34-21)38-16-17-5-4-11-31-14-17/h1-9,11,13-14H,10,12,15-16H2,(H,32,33) |
InChI Key |
UZYPTHRNTWOSQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC4=CN=CC=C4)C5=NC6=C(N5)C=C(C=C6)C(F)(F)F |
Origin of Product |
United States |
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